molecular formula C12H14IN3O2 B4672040 2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol

2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol

Cat. No.: B4672040
M. Wt: 359.16 g/mol
InChI Key: HMERMJJLWWDBOO-UHFFFAOYSA-N
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Description

2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol is a complex organic compound that features a quinazoline core substituted with an iodine atom and an ethoxyethanol side chain

Properties

IUPAC Name

2-[2-[(6-iodoquinazolin-4-yl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3O2/c13-9-1-2-11-10(7-9)12(16-8-15-11)14-3-5-18-6-4-17/h1-2,7-8,17H,3-6H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMERMJJLWWDBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the iodination of quinazoline followed by the introduction of the ethoxyethanol side chain through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove the iodine atom or to alter the quinazoline core.

    Substitution: The ethoxyethanol side chain can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce deiodinated quinazoline compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving quinazoline derivatives.

    Medicine: Due to its structural similarity to certain pharmaceuticals, it could be investigated for potential therapeutic uses.

    Industry: The compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol is not fully understood, but it is believed to interact with molecular targets through its quinazoline core. This interaction could involve binding to enzymes or receptors, thereby modulating their activity. The ethoxyethanol side chain may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A simpler compound with similar structural features but lacking the quinazoline core and iodine substitution.

    2-(2-(2-Hydroxyethoxy)ethoxy)ethanol: Another related compound with multiple ethoxy groups but no quinazoline core.

Uniqueness

2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol is unique due to its combination of a quinazoline core, iodine substitution, and ethoxyethanol side chain. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol
Reactant of Route 2
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2-(2-((6-iodoquinazolin-4-yl)amino)ethoxy)ethanol

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